![molecular formula C8H19NO3 B14261214 1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) CAS No. 400038-82-6](/img/structure/B14261214.png)
1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol), also known as diisopropanolethanolamine, is a chemical compound with the molecular formula C8H19NO3 and a molecular weight of 177.24 g/mol . It is a viscous liquid that ranges in color from colorless to yellow . This compound is used in various applications, including the synthesis of dendritic polymers .
準備方法
Synthetic Routes and Reaction Conditions
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) can be synthesized through the reaction of ethanolamine with propylene oxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
Ethanolamine+Propylene Oxide→1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)
Industrial Production Methods
Industrial production of 1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) involves large-scale reactors where ethanolamine and propylene oxide are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated compounds and other derivatives.
科学的研究の応用
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) is used in various scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential use in pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular functions .
類似化合物との比較
Similar Compounds
- 1,1’-[(2-Hydroxyethyl)imino]dipropan-2-ol
- N,N-Bis(2-hydroxypropyl)ethanolamine
- Di-(2-hydroxypropyl)-ethanolamine
Uniqueness
1,1’-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form dendritic polymers makes it particularly valuable in advanced materials science .
特性
CAS番号 |
400038-82-6 |
|---|---|
分子式 |
C8H19NO3 |
分子量 |
177.24 g/mol |
IUPAC名 |
1-[1-hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C8H19NO3/c1-6(10)4-9(8(3)12)5-7(2)11/h6-8,10-12H,4-5H2,1-3H3 |
InChIキー |
DIBJEINTHKCSIT-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)O)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



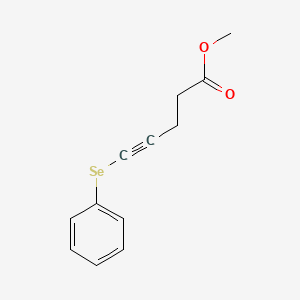

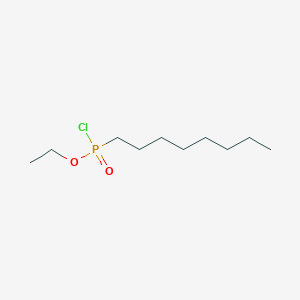
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
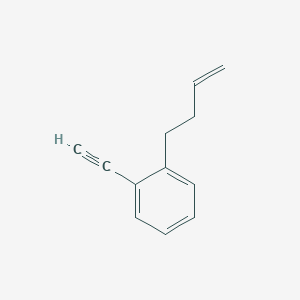
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
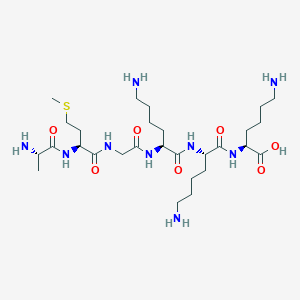
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
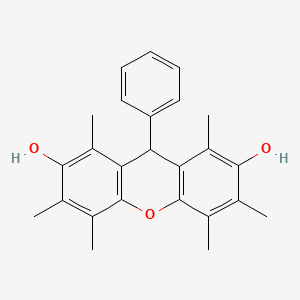
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
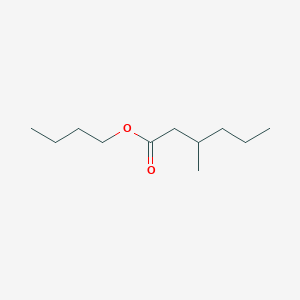

![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
